molecular formula C18H19ClN2O B2409336 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide CAS No. 347336-71-4

3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B2409336
CAS No.: 347336-71-4
M. Wt: 314.81
InChI Key: YXXWUHBUEMYPQM-UHFFFAOYSA-N
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Description

“3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound has an empirical formula of C11H15ClN2 and a molecular weight of 210.70 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Metal Complex Synthesis and Antibacterial Activity

  • Benzamides like 3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide have been used in synthesizing metal complexes, exhibiting antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus. The copper complexes of these benzamides showed enhanced antibacterial activities compared to the free ligands and standard antibiotics like ampicillin (Khatiwora et al., 2013).

Development of Selective Serotonin Receptor Agonists

  • This compound has also been used in the development of selective serotonin 4 (5-HT4) receptor agonists. These derivatives have shown promise in enhancing gastrointestinal motility, which can be beneficial for treating gastrointestinal disorders (Sonda et al., 2003).

Anti-Acetylcholinesterase Activity

  • Another application includes the synthesis of derivatives for anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties has led to a substantial increase in activity, contributing to the development of potential antidementia agents (Sugimoto et al., 1990).

Prokinetic Agent Development

  • The compound has played a role in synthesizing benzamides that act as selective serotonin 4 receptor agonists, showing potential as novel prokinetic agents for treating gastrointestinal issues (Sonda et al., 2004).

Novel CCR5 Antagonist Synthesis

  • It has been involved in the preparation of novel non-peptide CCR5 antagonists, which are significant in the context of HIV/AIDS research (Bi, 2014).

Inhibitor Design for Glycine Transporter 1

  • The compound aided in designing inhibitors for glycine transporter 1 (GlyT1), a target in treating neurological disorders like schizophrenia (Yamamoto et al., 2016).

Electrophoretic Separation Studies

  • It has been used in electrophoretic separation studies, contributing to the analytical methods in pharmaceutical research (Ye et al., 2012).

Future Directions

The future directions for the research on “3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide” could involve further exploration of its potential antimicrobial activity , as well as its synthesis and characterization . Additionally, piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-chloro-N-(4-piperidin-1-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXWUHBUEMYPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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